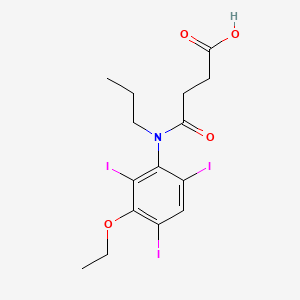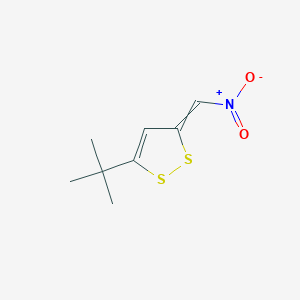
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole is an organic compound characterized by the presence of a tert-butyl group, a nitromethylidene group, and a 1,2-dithiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole typically involves the reaction of tert-butyl-substituted dithiole with nitromethane under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitromethylidene group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitromethylidene group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole involves its interaction with specific molecular targets and pathways. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl-3-(methylidene)-3H-1,2-dithiole: Lacks the nitro group, leading to different reactivity and applications.
5-tert-Butyl-3-(nitromethyl)-3H-1,2-dithiole: Contains a nitromethyl group instead of nitromethylidene, affecting its chemical behavior.
Uniqueness
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole is unique due to the presence of both the nitromethylidene group and the tert-butyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
40159-79-3 |
|---|---|
Fórmula molecular |
C8H11NO2S2 |
Peso molecular |
217.3 g/mol |
Nombre IUPAC |
3-tert-butyl-5-(nitromethylidene)dithiole |
InChI |
InChI=1S/C8H11NO2S2/c1-8(2,3)7-4-6(12-13-7)5-9(10)11/h4-5H,1-3H3 |
Clave InChI |
XTIYNDLGPITCKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C[N+](=O)[O-])SS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


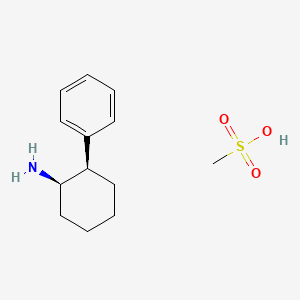
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)

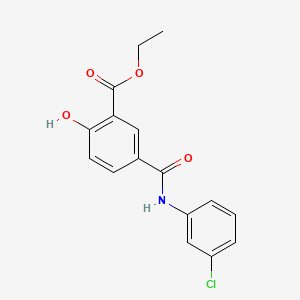


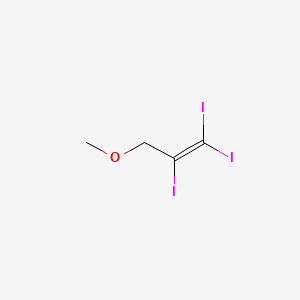
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)

![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
